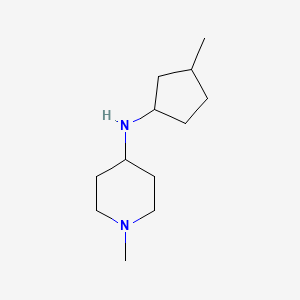
1-methyl-N-(3-methylcyclopentyl)piperidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-N-(3-methylcyclopentyl)piperidin-4-amine is a chemical compound with the molecular formula C12H24N2. It is a derivative of piperidine, a six-membered heterocyclic amine that is widely used in the synthesis of various organic compounds, including medicinal products .
Méthodes De Préparation
The synthesis of 1-methyl-N-(3-methylcyclopentyl)piperidin-4-amine typically involves the reaction of piperidine derivatives with appropriate alkylating agents. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
1-methyl-N-(3-methylcyclopentyl)piperidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions with halides or other nucleophiles. Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts.
Applications De Recherche Scientifique
1-methyl-N-(3-methylcyclopentyl)piperidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of 1-methyl-N-(3-methylcyclopentyl)piperidin-4-amine involves its interaction with specific molecular targets and pathways. It may act on neurotransmitter receptors or enzymes, leading to changes in cellular signaling and function. The exact molecular targets and pathways involved are still under investigation .
Comparaison Avec Des Composés Similaires
1-methyl-N-(3-methylcyclopentyl)piperidin-4-amine can be compared with other piperidine derivatives, such as:
Piperine: Found in black pepper, known for its antioxidant and anti-inflammatory properties.
Evodiamine: An alkaloid with potential anticancer properties.
Matrine: Known for its antiviral and anticancer activities.
Berberine: Used for its antimicrobial and anti-inflammatory effects.
Tetrandine: Studied for its antiproliferative and antimetastatic effects. The uniqueness of this compound lies in its specific chemical structure, which imparts distinct physical and chemical properties, making it suitable for various applications in research and industry.
Propriétés
Formule moléculaire |
C12H24N2 |
|---|---|
Poids moléculaire |
196.33 g/mol |
Nom IUPAC |
1-methyl-N-(3-methylcyclopentyl)piperidin-4-amine |
InChI |
InChI=1S/C12H24N2/c1-10-3-4-12(9-10)13-11-5-7-14(2)8-6-11/h10-13H,3-9H2,1-2H3 |
Clé InChI |
FOLIFGZANFFJPW-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC(C1)NC2CCN(CC2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-(Pyridin-3-yl)ethyl]oxan-4-amine](/img/structure/B13243354.png)
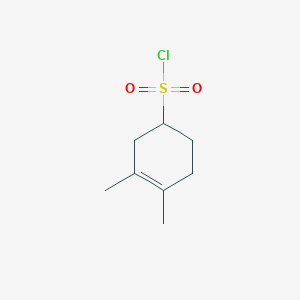
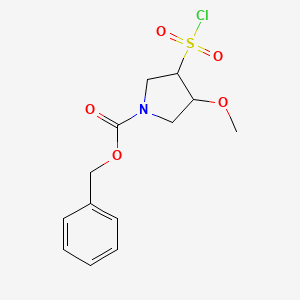
![2-[(2S,4S)-4-Fluoro-2-[(methylamino)methyl]pyrrolidin-1-yl]acetamide hydrochloride](/img/structure/B13243370.png)
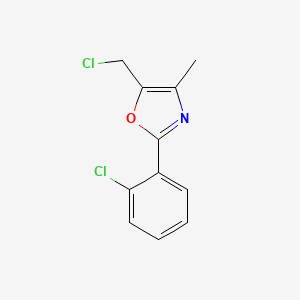
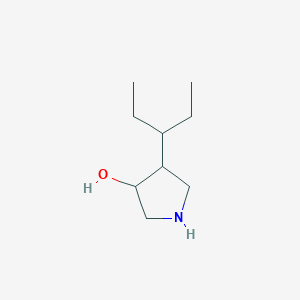

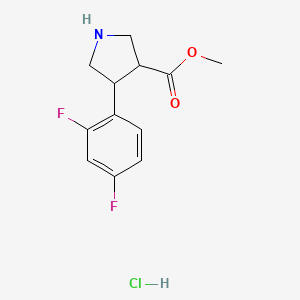

![3-{[(1,3-Dihydroxypropan-2-yl)amino]methyl}benzonitrile](/img/structure/B13243395.png)
![3-[(Azetidin-3-yl)methyl]-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B13243400.png)

![2-{[(1-Methoxypropan-2-YL)amino]methyl}phenol](/img/structure/B13243403.png)
